molecular formula C8H18MgO B12071027 1-Hexanol, 2-ethyl-, magnesium salt (2:1) CAS No. 98906-78-6

1-Hexanol, 2-ethyl-, magnesium salt (2:1)

Cat. No.: B12071027
CAS No.: 98906-78-6
M. Wt: 154.53 g/mol
InChI Key: WVWIZJDEQLMIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanol, 2-ethyl-, magnesium salt (2:1) is a chemical compound with the molecular formula C8H20MgOThis compound is characterized by its unique structure, which includes a magnesium ion coordinated with two 2-ethylhexanol molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanol, 2-ethyl-, magnesium salt (2:1) can be synthesized through the reaction of 2-ethylhexanol with a magnesium source, such as magnesium turnings or magnesium alkoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent like toluene .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Hexanol, 2-ethyl-, magnesium salt (2:1) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Magnesium carboxylates.

    Reduction Products: Reduced organic compounds.

    Substitution Products: Metal-exchanged compounds.

Scientific Research Applications

1-Hexanol, 2-ethyl-, magnesium salt (2:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hexanol, 2-ethyl-, magnesium salt (2:1) exerts its effects involves the coordination of the magnesium ion with organic molecules. This coordination can stabilize reactive intermediates, facilitate electron transfer, and enhance the reactivity of the organic substrates. The molecular targets and pathways involved include various enzymes and receptors that interact with the magnesium ion .

Comparison with Similar Compounds

  • Magnesium 2-ethylhexanolate
  • Magnesium bis(2-ethylhexoxide)
  • Magnesium di(2-ethylhexoxide)

Comparison: 1-Hexanol, 2-ethyl-, magnesium salt (2:1) is unique due to its specific coordination structure, which imparts distinct reactivity and stability compared to other magnesium alkoxides. Its ability to act as both a reducing agent and a stabilizing agent makes it versatile in various applications .

Properties

CAS No.

98906-78-6

Molecular Formula

C8H18MgO

Molecular Weight

154.53 g/mol

InChI

InChI=1S/C8H18O.Mg/c1-3-5-6-8(4-2)7-9;/h8-9H,3-7H2,1-2H3;

InChI Key

WVWIZJDEQLMIQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CO.[Mg]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.